molecular formula C26H33N5OS B447062 N-{4-[3-(BUTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIPROPYLAMINE

N-{4-[3-(BUTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIPROPYLAMINE

Cat. No.: B447062
M. Wt: 463.6g/mol
InChI Key: QUIKHXBAKFXXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[3-(BUTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIPROPYLAMINE is a complex organic compound with a unique structure that includes a triazino-benzoxazepine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(BUTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIPROPYLAMINE involves multiple steps, starting with the preparation of the triazino-benzoxazepine core. This core is typically synthesized through the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often involve the use of sodium hydride (NaH) as a base and various solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(BUTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIPROPYLAMINE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[3-(BUTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENYL}-N,N-DIPROPYLAMINE is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. The specific pathways involved would depend on the biological context and the specific targets it interacts with .

Properties

Molecular Formula

C26H33N5OS

Molecular Weight

463.6g/mol

IUPAC Name

4-(3-butylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-N,N-dipropylaniline

InChI

InChI=1S/C26H33N5OS/c1-4-7-18-33-26-28-25-23(29-30-26)21-10-8-9-11-22(21)27-24(32-25)19-12-14-20(15-13-19)31(16-5-2)17-6-3/h8-15,24,27H,4-7,16-18H2,1-3H3

InChI Key

QUIKHXBAKFXXNT-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)N(CCC)CCC)N=N1

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)N(CCC)CCC)N=N1

Origin of Product

United States

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